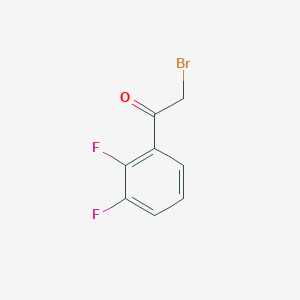

2-Bromo-1-(2,3-difluorophenyl)ethanone

Descripción general

Descripción

2-Bromo-1-(2,3-difluorophenyl)ethanone, also known as BDPE, is a chemical compound of interest due to its wide range of applications in scientific research. It is a brominated phenylacetone, a type of organic compound with a wide range of uses in various fields. BDPE has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used as a catalyst in the synthesis of various compounds. In addition, BDPE has been used in the development of new materials for use in the automotive and electronics industries.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Chemical Synthesis : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, is synthesized through a halogen-exchange reaction. It is effective as a chemical protective group in further esterification processes (Li Hong-xia, 2007).

- Preparation of Chalcone Analogues : It is used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This involves an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones (C. Curti, A. Gellis, P. Vanelle, 2007).

Computational Chemistry

- Computational Studies : The reactions between imidazole and various 2-bromo-1-arylethanones, including related compounds, have been computationally investigated using Density Functional Theory (DFT) calculations (T. Erdogan, F. Erdoğan, 2019).

Medicinal Chemistry

- Preparation of Medicinal Intermediates : For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes, can be prepared from a related compound (Xiang Guo et al., 2017).

Organic Chemistry

- Facile Synthesis Techniques : The compound is involved in environmentally friendly and efficient preparation processes, like the synthesis of heterocyclic thio ethanone derivatives with antifungal activities (Song Yang et al., 2004).

- Selective Bromination : It's used in the selective α-monobromination of alkylaryl ketones, demonstrating efficient and regioselective reagent properties for electrophilic bromination (W. Ying, 2011).

Fungicidal Activity

- Synthesis of Thiazole Derivatives : 2-bromo-1-(3,4-dimethylphenyl)ethanone, a similar compound, is converted to various thiazole derivatives with potential fungicidal activity (M. S. Bashandy et al., 2008).

Safety and Hazards

The compound is classified as a non-combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that this compound can be used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .

Biochemical Pathways

It’s anticipated that the compound may interact with pathways related to trypanosomal infections, given its use in the synthesis of anti-trypanosomal agents .

Result of Action

It’s known that the compound can be used in the synthesis of anti-trypanosomal agents, suggesting potential antiparasitic effects .

Action Environment

The compound is typically stored in an inert atmosphere at 2-8°C , indicating that temperature and exposure to reactive gases may affect its stability.

Propiedades

IUPAC Name |

2-bromo-1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXANJKYIJPMTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382477 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-77-2 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

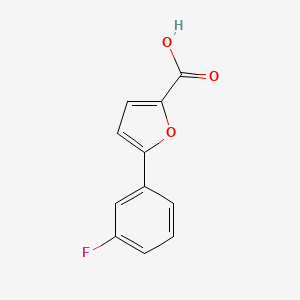

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)